

# Delbonine (Delphinine): A Technical Overview of its Properties and Biological Interactions

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## Compound of Interest

Compound Name: Delbonine

Cat. No.: B3362040

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This technical guide provides an in-depth overview of **Delbonine**, chemically identified as Delphinine. Delphinine is a diterpenoid alkaloid of significant interest due to its potent biological activities, primarily as a modulator of voltage-gated sodium channels. This document summarizes its physicochemical properties, details its mechanism of action, and provides comprehensive experimental protocols for its study.

## Core Data Presentation

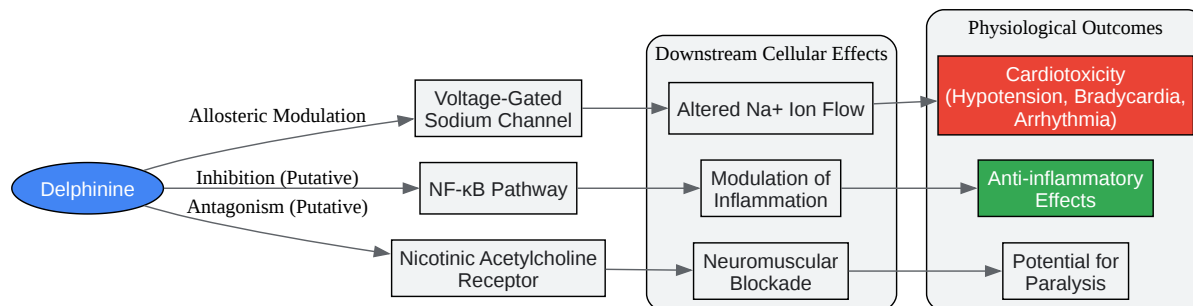
The fundamental physicochemical properties of Delphinine are summarized in the table below for quick reference.

Identifier	Value
CAS Number	561-07-9
Molecular Formula	C <sub>33</sub> H <sub>45</sub> NO <sub>9</sub>
Molecular Weight	599.72 g/mol
IUPAC Name	[(1S,2R,3R,4R,5S,6S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.1 <sup>2</sup> , <sup>5</sup> .0 <sup>1</sup> , <sup>10</sup> .0 <sup>3</sup> , <sup>8</sup> .0 <sup>13</sup> , <sup>17</sup> ]nonadecan-4-yl] benzoate
Synonyms	Delbonine, Stavesacre

## Mechanism of Action and Signaling Pathways

Delphinine's primary mechanism of action is the allosteric modulation of voltage-gated sodium channels (VGSCs)[1][2]. This interaction disrupts the normal flow of sodium ions across the cell membrane, which is critical for the initiation and propagation of action potentials in excitable cells. The modulation of VGSCs by Delphinine leads to a range of physiological effects, most notably cardiotoxicity, characterized by hypotension (low blood pressure), bradycardia (slowed heart rate), and cardiac arrhythmia (irregular heartbeat)[1][2][3].

Further research suggests that Delphinine and related alkaloids from the Delphinium genus may also interact with other signaling pathways. Studies on similar alkaloids have indicated a potential to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. This suggests that Delphinine could possess anti-inflammatory and anti-oxidative stress properties[4]. Additionally, some Delphinium alkaloids have been shown to act as antagonists at nicotinic acetylcholine receptors, indicating a broader spectrum of activity at neuromuscular junctions[5].



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**Caption:** Putative signaling pathways of Delphinine.

## Experimental Protocols

### Protocol 1: Isolation and Purification of Delphinine from *Delphinium staphisagria*

This protocol outlines the extraction and purification of Delphinine from its natural source.

#### 1. Extraction:

- Air-dried and powdered seeds of *Delphinium staphisagria* are subjected to Soxhlet extraction with petroleum ether.
- The resulting extract is concentrated under reduced pressure to yield a crude alkaloid mixture.

#### 2. Acid-Base Partitioning:

- The crude extract is dissolved in 2% sulfuric acid.
- The acidic solution is washed with diethyl ether to remove non-alkaloidal compounds.

- The aqueous layer is then basified with 25% ammonium hydroxide to a pH of 9-10.
- The basified solution is extracted repeatedly with chloroform.

### 3. Crystallization and Purification:

- The combined chloroform extracts are dried over anhydrous sodium sulfate and evaporated to dryness.
- The residue is dissolved in a minimal amount of hot ethanol and allowed to cool, promoting the crystallization of Delphinine.
- Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel using a gradient of chloroform and methanol.

**Caption:** Workflow for the isolation of Delphinine.

## Protocol 2: Electrophysiological Analysis of Delphinine's Effect on Voltage-Gated Sodium Channels using Patch-Clamp

This protocol describes the use of whole-cell patch-clamp electrophysiology to study the effects of Delphinine on VGSCs in a suitable cell line (e.g., HEK293 cells expressing a specific Nav subtype).

### 1. Cell Preparation:

- Culture HEK293 cells stably expressing the desired human Nav channel subtype (e.g., Nav1.5) under standard conditions.
- On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution and re-suspend in the extracellular recording solution.

### 2. Electrophysiological Recording:

- Use a patch-clamp amplifier and data acquisition system.

- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
- Establish a whole-cell recording configuration.
- Apply a voltage-clamp protocol to elicit sodium currents. A typical protocol involves holding the cell at -100 mV and applying depolarizing steps to 0 mV for 20 ms.

### 3. Drug Application:

- Prepare stock solutions of Delphinine in DMSO and dilute to the final desired concentrations in the extracellular solution.
- Perfuse the recording chamber with the Delphinine-containing solution and record the changes in the sodium current.

### 4. Data Analysis:

- Measure the peak inward sodium current before and after the application of Delphinine.
- Analyze the effects on channel gating properties, such as voltage-dependence of activation and inactivation.

## Protocol 3: In-vivo Assessment of Cardiovascular Effects in a Rodent Model

This protocol outlines a method to investigate the hypotensive and bradycardic effects of Delphinine in an anesthetized rat model.

### 1. Animal Preparation:

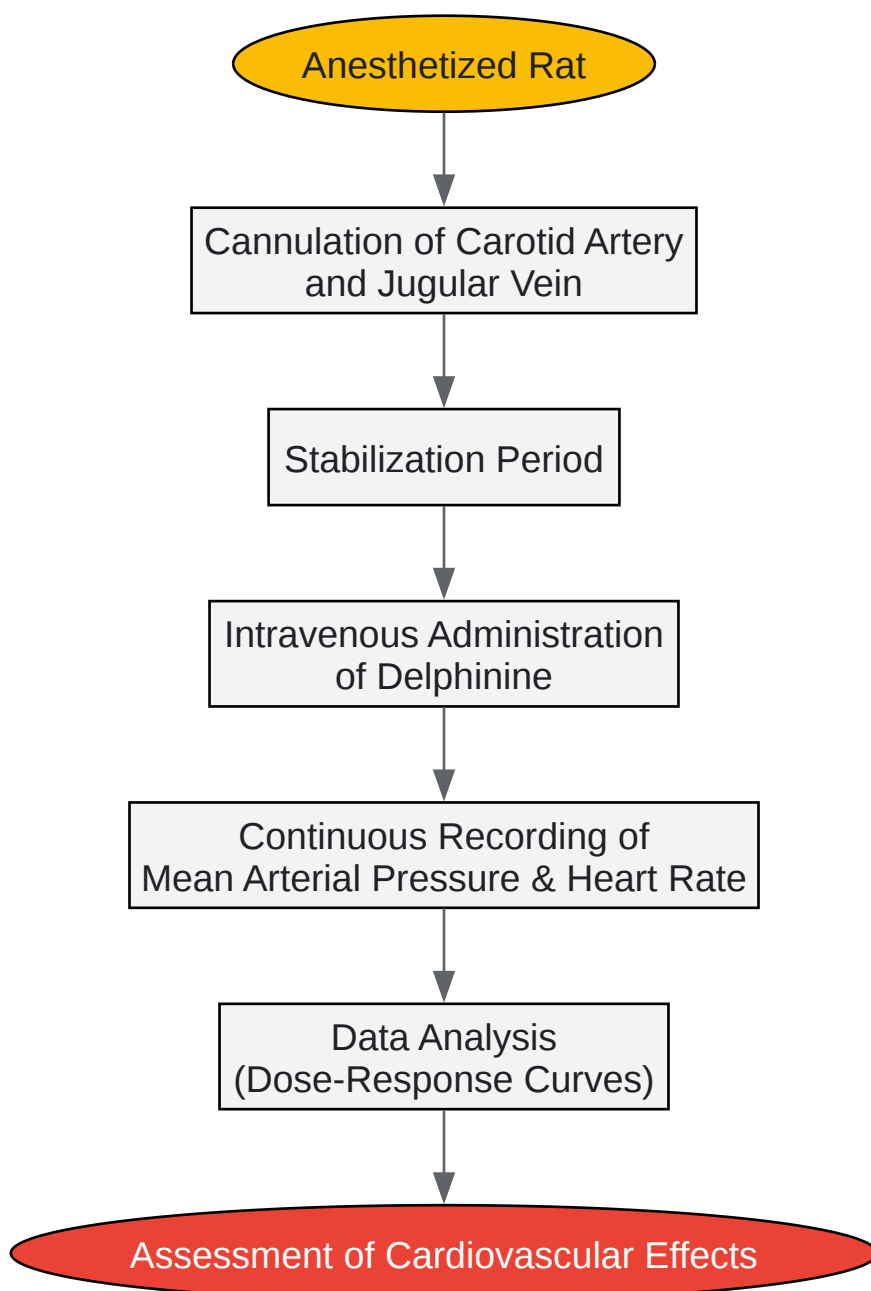
- Anesthetize male Wistar rats with an appropriate anesthetic (e.g., urethane).
- Cannulate the carotid artery for continuous blood pressure monitoring and the jugular vein for drug administration.
- Record heart rate from the arterial pressure waveform or via ECG electrodes.

## 2. Experimental Procedure:

- Allow the animal to stabilize after surgery.
- Administer a bolus intravenous injection of Delphinine at various doses.
- Continuously record mean arterial pressure (MAP) and heart rate (HR) for a defined period after each injection.

## 3. Data Analysis:

- Calculate the change in MAP and HR from the baseline values for each dose of Delphinine.
- Construct dose-response curves to determine the potency of Delphinine in inducing hypotension and bradycardia.



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**Caption:** Workflow for in-vivo cardiovascular assessment.

This technical guide provides a foundational understanding of **Delbonine** (Delphinine) for research and drug development purposes. The provided protocols offer a starting point for the investigation of its biological activities. Due to its high toxicity, appropriate safety precautions should be taken when handling this compound.

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- To cite this document: BenchChem. [Delbonine (Delphinine): A Technical Overview of its Properties and Biological Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3362040#delbonine-cas-number-and-molecular-weight]

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